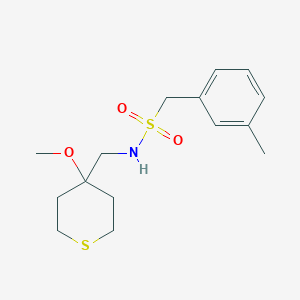![molecular formula C15H16N2O4 B2404148 1-(benzo[d][1,3]dioxole-5-carbonyl)-N-cyclopropylazetidine-3-carboxamide CAS No. 1396687-08-3](/img/structure/B2404148.png)
1-(benzo[d][1,3]dioxole-5-carbonyl)-N-cyclopropylazetidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(benzo[d][1,3]dioxole-5-carbonyl)-N-cyclopropylazetidine-3-carboxamide” is a complex organic molecule. The benzo[d][1,3]dioxole moiety is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group .
Synthesis Analysis
The synthesis of such compounds often involves Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity . Further transformation into various synthetically important unsymmetrical monoselenides can be achieved by cleavage of Se–Se bond with sodium borohydride or rongalite followed by addition of suitable electrophiles .Molecular Structure Analysis
The molecular structure of this compound is complex. The 1,3-Benzodioxole-5-carboxylic acid, a component of the compound, has a molecular weight of 166.1308 . The structure may be viewed using Java or Javascript .Chemical Reactions Analysis
The compound has shown anticancer activity. For instance, carboxamide containing compounds showed anticancer activity. Both reduced Hep3B secretions of α-fetoprotein (α-FP) to 1625.8 ng/ml and 2340 ng/ml, respectively, compared to 2519.17 ng/ml in untreated cells .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound are complex due to its structure. The 1,3-Benzodioxole-5-carboxylic acid, a component of the compound, has a molecular weight of 166.1308 .Wissenschaftliche Forschungsanwendungen
Supramolecular Chemistry Applications
Benzene-1,3,5-tricarboxamides (BTAs), which share structural similarities with the compound , have garnered attention across various scientific fields due to their simple structure and wide accessibility. These compounds exhibit a unique ability to self-assemble into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding. The multivalent nature of BTAs has driven applications in nanotechnology, polymer processing, and biomedical applications, highlighting their potential as versatile, supramolecular building blocks (Cantekin, de Greef, & Palmans, 2012).
Medicinal Chemistry and CNS Acting Drugs
Heterocyclic compounds with functional chemical groups, such as nitrogen (N), sulfur (S), and oxygen (O), form the largest class of organic compounds with potential CNS activity. These compounds have shown a wide range of effects from depression to euphoria and convulsion, with examples including coal tar, pyridostigmine, and quinine. Their diverse activities highlight the potential for the development of novel CNS acting drugs (Saganuwan, 2017).
Synthesis of Biologically Active Compounds
Research on the synthesis of 2-guanidinobenzazoles of biological interest showcases the importance of benzazoles and derivatives in medicinal chemistry. These compounds display a variety of biological activities, including cytotoxic effects and inhibition of cell proliferation via angiogenesis and apoptosis. The review covers chemical aspects of 2-guanidinobenzoazoles as potential therapeutic agents, underlining the innovative synthetic approaches and pharmacological activities associated with these heterocycles (Rosales-Hernández et al., 2022).
Antineoplastic Agent Development
The discovery and investigation of certain piperidones as candidate antineoplastic agents highlight the last 15 years of research aimed at developing molecules with enhanced cytotoxic properties. These compounds have demonstrated greater tumor-selective toxicity and the ability to modulate multi-drug resistance, acting through mechanisms such as apoptosis induction and mitochondrial function alteration. This review emphasizes the importance of structure-activity relationships and the potential of these molecules as antineoplastic drug candidates (Hossain et al., 2020).
Wirkmechanismus
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxole-5-carbonyl)-N-cyclopropylazetidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c18-14(16-11-2-3-11)10-6-17(7-10)15(19)9-1-4-12-13(5-9)21-8-20-12/h1,4-5,10-11H,2-3,6-8H2,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPCIODFZQOPBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CN(C2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


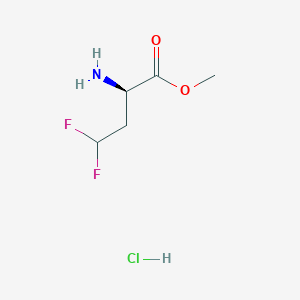


![2-(3-methoxyphenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2404075.png)
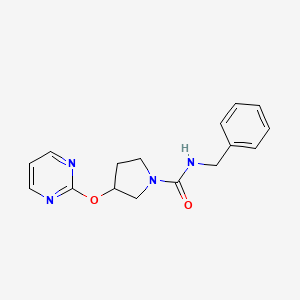
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B2404077.png)
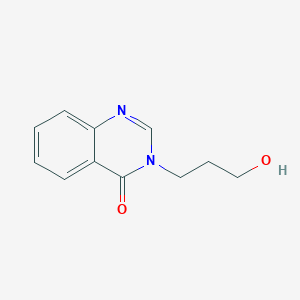
![N-(sec-butyl)-3-(2-(2-((2-chlorophenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2404080.png)
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2404081.png)
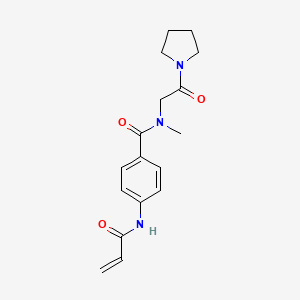
![N-(4-ethoxyphenyl)-N-ethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2404085.png)

